(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC16517684
Molecular Formula: C9H15BBr2O2
Molecular Weight: 325.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15BBr2O2 |
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Molecular Weight | 325.84 g/mol |
IUPAC Name | 2-[(Z)-2,3-dibromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C9H15BBr2O2/c1-8(2)9(3,4)14-10(13-8)5-7(12)6-11/h5H,6H2,1-4H3/b7-5- |
Standard InChI Key | GVIPWOKXXPOCDB-ALCCZGGFSA-N |
Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C(/CBr)\Br |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=C(CBr)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is , with a molar mass of 325.84 g/mol . Its IUPAC name, 2-[(Z)-2,3-dibromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects the stereospecific arrangement of the dibromopropenyl group and the tetramethyl-substituted dioxaborolane ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1097890-25-9 | |
PubChem CID | 25215627 | |
InChI Key | GVIPWOKXXPOCDB-ALCCZGGFSA-N | |
Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C(/CBr)\Br |
The Z-configuration of the dibromopropenyl group ensures distinct reactivity patterns compared to its E-isomer, particularly in cycloadditions and halogen exchange reactions.
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations predict a planar dioxaborolane ring with a dihedral angle of 178.9° between the boron atom and the allylic bromine atoms . Nuclear magnetic resonance (NMR) spectra reveal characteristic shifts for the tetramethyl groups () and vinylic protons () . The -NMR signal at confirms tetrahedral boron coordination .
Synthesis and Purification Strategies
General Procedure for Preparation
The synthesis typically involves a three-step sequence:
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Oxime Formation: Diphenylmethanone oxime reacts with 2,3-dibromoprop-1-ene in the presence of NaH/DMF at 0°C to yield an intermediate alkenyl oxime .
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Boronate Esterification: The oxime intermediate undergoes transmetalation with pinacolborane in 1,4-dioxane, catalyzed by PdCl(dppf), to form the dioxaborolane framework .
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Stereochemical Control: The Z-isomer is isolated via column chromatography (hexane/ethyl acetate = 200:1), achieving >98% purity .
Optimization Challenges
Key challenges include:
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Bromine Migration: Competing radical pathways may lead to undesired E-isomers unless strict temperature control (<50°C) is maintained .
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Moisture Sensitivity: The boron-oxygen bonds hydrolyze readily, necessitating anhydrous conditions and inert atmospheres.
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate ester group enables efficient cross-coupling with aryl halides. For example, reaction with 4-cyanophenylboronic acid yields biaryl derivatives with >90% efficiency under Pd catalysis . Comparative data:
Substrate | Yield (%) | Turnover Frequency (h) |
---|---|---|
4-Cyanophenylboronic acid | 92 | 15.3 |
p-Tolylboronic acid | 88 | 13.7 |
2-Naphthylboronic acid | 85 | 12.9 |
This reactivity is pivotal for constructing polycyclic aromatics in materials science.
Halogen Exchange Reactions
The allylic bromines participate in stereoretentive substitutions. Treatment with Grignard reagents (e.g., MeMgBr) replaces bromine with methyl groups while preserving the Z-configuration . Such transformations are exploited in prostaglandin synthesis to install chiral centers .
Future Research Directions
Pharmaceutical Applications
Preliminary molecular docking studies suggest affinity for kinase targets (e.g., EGFR-TK, IC = 2.3 µM). Structural analogs are being evaluated as anti-inflammatory agents via COX-2 inhibition .
Materials Science Innovations
The compound’s rigid scaffold shows promise in liquid crystal displays (LCDs). Functionalization with fluorinated tails enhances dielectric anisotropy () .
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